2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone
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Overview
Description
2-[(4,6-DIHYDROXYPYRIMIDIN-2-YL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a pyrimidine ring and a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-DIHYDROXYPYRIMIDIN-2-YL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. The starting materials often include 4,6-dihydroxypyrimidine and 2,2,4-trimethyl-1,2-dihydroquinoline. The key steps in the synthesis may involve:
Formation of the Pyrimidine Derivative: This can be achieved by reacting 4,6-dihydroxypyrimidine with a suitable thiolating agent to introduce the sulfanyl group.
Coupling Reaction: The pyrimidine derivative is then coupled with 2,2,4-trimethyl-1,2-dihydroquinoline under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-DIHYDROXYPYRIMIDIN-2-YL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine or quinoline rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine or quinoline rings.
Scientific Research Applications
2-[(4,6-DIHYDROXYPYRIMIDIN-2-YL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s properties can be utilized in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-[(4,6-DIHYDROXYPYRIMIDIN-2-YL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE involves its interaction with molecular targets and pathways. The sulfanyl and quinoline groups can interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4,6-Dihydroxypyrimidine: A simpler pyrimidine derivative with hydroxyl groups.
2,2,4-Trimethyl-1,2-dihydroquinoline: A quinoline derivative without the pyrimidine moiety.
Uniqueness
2-[(4,6-DIHYDROXYPYRIMIDIN-2-YL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE is unique due to the combination of the pyrimidine and quinoline structures, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C18H19N3O3S |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-hydroxy-2-[2-oxo-2-(2,2,4-trimethylquinolin-1-yl)ethyl]sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H19N3O3S/c1-11-9-18(2,3)21(13-7-5-4-6-12(11)13)16(24)10-25-17-19-14(22)8-15(23)20-17/h4-9H,10H2,1-3H3,(H2,19,20,22,23) |
InChI Key |
UWBHYKWNJWETJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)CSC3=NC(=CC(=O)N3)O)(C)C |
Origin of Product |
United States |
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